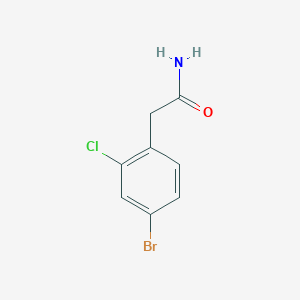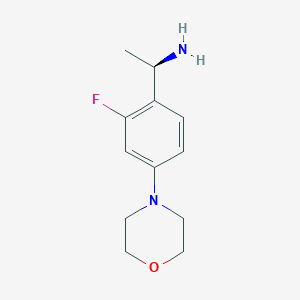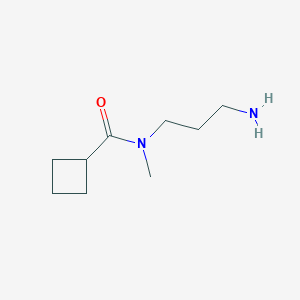![molecular formula C14H12Cl2Zr B12279671 Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B12279671.png)
Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]- is a chemical compound with the molecular formula C14H12Cl2Zr and a molecular weight of 342.38 . . This compound is part of the metallocene family, which are organometallic compounds typically consisting of a transition metal sandwiched between two cyclopentadienyl anions. Metallocenes are known for their catalytic properties and are widely used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]- typically involves the reaction of cyclopentadienyl and indenyl ligands with zirconium tetrachloride (ZrCl4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The general reaction scheme is as follows:
ZrCl4+CpH+IndH→CpZr(Ind)Cl2+2HCl
where CpH is cyclopentadiene and IndH is indene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is typically carried out in a controlled environment to maintain the desired temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and organometallic reagents like Grignard reagents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds .
Scientific Research Applications
Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]- has several scientific research applications, including:
Material Science: The compound is used in the synthesis of advanced materials, including nanomaterials and composites.
Medicinal Chemistry: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Biological Studies:
Mechanism of Action
The mechanism of action of zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]- involves its ability to coordinate with other molecules through its cyclopentadienyl and indenyl ligands. These ligands can form stable complexes with various substrates, facilitating catalytic reactions . The molecular targets and pathways involved depend on the specific application and the nature of the substrates used .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienylzirconium trichloride: Another metallocene compound with similar catalytic properties.
Bis(cyclopentadienyl)dimethyl zirconium: Known for its use in polymerization reactions.
Tetrakis(dimethylamino)zirconium: Used in chemical vapor deposition processes.
Uniqueness
Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]- is unique due to its specific ligand structure, which provides distinct catalytic properties and reactivity compared to other zirconium metallocenes . Its ability to form stable complexes with a wide range of substrates makes it particularly valuable in various industrial and research applications .
Properties
Molecular Formula |
C14H12Cl2Zr |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1H-inden-1-ide;zirconium(4+);dichloride |
InChI |
InChI=1S/C9H7.C5H5.2ClH.Zr/c1-2-5-9-7-3-6-8(9)4-1;1-2-4-5-3-1;;;/h1-7H;1-3H,4H2;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
JSOQLNRNQGZSSV-UHFFFAOYSA-L |
Canonical SMILES |
C1C=CC=[C-]1.[CH-]1C=CC2=CC=CC=C21.[Cl-].[Cl-].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B12279594.png)


![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[3-(4-methylpiperazin-1-yl)propyl]-1H-pyrrole-3-carboxamide](/img/structure/B12279606.png)
![tert-Butyl 4-((1,1-dioxidobenzo[d]isothiazol-3-yl)(methyl)amino)piperidine-1-carboxylate](/img/structure/B12279608.png)



![N-[3-(2-Bromo-acetylamino)-propyl]-N-piperidin-4-yl-propionamide TFA salt](/img/structure/B12279620.png)





